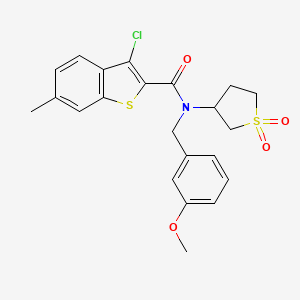
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H22ClNO4S2 and its molecular weight is 464.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C22H22ClNO4S2
- Molecular Weight : 464.0 g/mol
- CAS Number : 874138-75-7
Antimicrobial Activity
Research has indicated that derivatives of benzo[b]thiophene, including the compound , exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) against Gram-positive bacteria and fungi:
| Compound Type | MIC (µg/mL) | Target Organism |
|---|---|---|
| Chloro-substituted benzo[b]thiophenes | 16 | Staphylococcus aureus |
| Alcohol derivatives | 32 | Candida albicans |
Such findings suggest that modifications in the chemical structure can significantly influence the antimicrobial efficacy of these compounds .
Antioxidant Activity
The antioxidant properties of similar compounds have been evaluated, revealing that certain benzo[b]thiophene derivatives possess antioxidant potency comparable to ascorbic acid. In vitro studies demonstrated that these compounds effectively scavenge free radicals, indicating their potential as therapeutic agents in oxidative stress-related diseases .
Case Studies and Research Findings
- Inhibition Studies : A study focused on the synthesis and evaluation of various benzo[b]thiophene derivatives found that modifications at specific positions significantly affected their biological activity. The most active compounds exhibited a chloro or bromo group at the third position, enhancing their antimicrobial properties against various pathogens .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinities of benzo[b]thiophene derivatives with target proteins involved in inflammation and cancer pathways. These studies indicate a high binding affinity for compounds similar to the one , suggesting a mechanism for their biological activities .
- Cytotoxicity Assays : Cytotoxic effects were assessed on various cancer cell lines, revealing that certain derivatives induced apoptosis in a dose-dependent manner. The compound's ability to induce cell cycle arrest and apoptosis highlights its potential as an anticancer agent .
Properties
Molecular Formula |
C22H22ClNO4S2 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H22ClNO4S2/c1-14-6-7-18-19(10-14)29-21(20(18)23)22(25)24(16-8-9-30(26,27)13-16)12-15-4-3-5-17(11-15)28-2/h3-7,10-11,16H,8-9,12-13H2,1-2H3 |
InChI Key |
FSEWBUVYZXOUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















